dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate
CAS No.:
Cat. No.: VC15032067
Molecular Formula: C24H27NO5S3
Molecular Weight: 505.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27NO5S3 |
|---|---|
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C24H27NO5S3/c1-12(2)10-16(26)25-15-11-13(3)8-9-14(15)17(20(31)24(25,4)5)23-32-18(21(27)29-6)19(33-23)22(28)30-7/h8-9,11-12H,10H2,1-7H3 |
| Standard InChI Key | AQUQBYKFRWIRMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CC(C)C)(C)C |
Introduction
Structural Analysis
Molecular Architecture
The compound’s core structure integrates a quinoline ring system fused with a dithiole ring, creating a planar, conjugated system. Key features include:
-
Quinoline moiety: A bicyclic structure comprising a benzene ring fused to a pyridine ring, modified by methyl groups at positions 2, 2, and 7.
-
Dithiole core: A five-membered ring containing two sulfur atoms, which contributes to electron delocalization and redox activity.
-
Functional groups:
-
A 3-methylbutanoyl group at position 1 of the quinoline ring.
-
Thioxo (C=S) and ester (COOCH₃) groups at strategic positions, enhancing reactivity.
-
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇NO₅S₃ |
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | Dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
| CAS No. | VCID: VC15032067 |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CC(C)C)(C)C |
The planar arrangement of the quinoline and dithiole systems facilitates π-π stacking interactions, which are critical for potential applications in organic electronics.
Synthesis Methods
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to assemble the quinoline and dithiole components. Key steps include:
-
Quinoline precursor preparation:
-
Alkylation and acylation of aniline derivatives to introduce methyl and 3-methylbutanoyl groups.
-
Cyclization via Friedländer synthesis to form the quinoline core.
-
-
Dithiole ring formation:
-
Reaction of carbon disulfide with acetylene derivatives under basic conditions to generate the dithiole framework.
-
-
Coupling reactions:
-
Condensation of the quinoline and dithiole precursors using palladium-catalyzed cross-coupling or nucleophilic substitution.
-
Critical Reaction Parameters
-
Temperature: Maintained between 60–80°C to optimize yield while minimizing side reactions.
-
Solvent system: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
-
Catalysts: Transition metals (e.g., Pd(PPh₃)₄) facilitate coupling steps.
Analytical characterization via ¹H NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity, with spectral data aligning with predicted fragmentation patterns.
Chemical Reactivity
Functional Group-Driven Transformations
The compound’s reactivity is governed by its functional groups:
-
Thioxo group (C=S):
-
Undergoes nucleophilic addition with amines or alcohols, forming thioamides or thioesters.
-
Participates in redox reactions, acting as a sulfur donor in metal coordination complexes.
-
-
Ester groups (COOCH₃):
-
Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
-
-
Dithiole ring:
-
Exhibits redox activity, reversibly transitioning between dithiole and dithiolane states.
-
Solvent and Temperature Effects
-
Polar solvents: Stabilize charge-separated intermediates in nucleophilic reactions.
-
Elevated temperatures: Accelerate ring-opening reactions of the dithiole moiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume